molecular formula C14H19NO4 B11809656 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone

2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone

Cat. No.: B11809656
M. Wt: 265.30 g/mol
InChI Key: SXPJUGZFBZSZBC-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone (CAS 1272933-66-0) is an organic compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol . It features a morpholino ring, a common pharmacophore in medicinal chemistry, linked to a substituted phenoxy group via an ethanone bridge. This specific structure, which includes both the morpholine and hydroxymethyl functionalities, suggests potential as a valuable intermediate in pharmaceutical research and development . Compounds containing the morpholine scaffold are of significant interest in drug discovery due to their presence in molecules with a wide range of biological activities. As such, this reagent is primarily intended for use as a key building block or synthetic intermediate in the exploration and synthesis of novel bioactive molecules . It is supplied for Research Use Only (RUO). RUO products are specialized tools, such as reagents and materials, designed exclusively for laboratory research in controlled environments . They are essential for scientific investigations, including fundamental research, drug discovery, and the development of new diagnostic assays . This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-4-methylphenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H19NO4/c1-11-2-3-13(12(8-11)9-16)19-10-14(17)15-4-6-18-7-5-15/h2-3,8,16H,4-7,9-10H2,1H3

InChI Key

SXPJUGZFBZSZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with formaldehyde to form 2-(hydroxymethyl)-4-methylphenol. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product. The reaction conditions typically involve refluxing in an organic solvent such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(2-(Carboxymethyl)-4-methylphenoxy)-1-morpholinoethanone.

    Reduction: 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional groups, physicochemical properties, and inferred bioactivity.

5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone
  • Structure: Features a morpholinoethyl group attached to an indole core and a 4-methoxyphenyl methanone.
  • The methoxy group on the phenyl ring increases lipophilicity compared to the hydroxymethyl group in the target compound.
  • Inferred Bioactivity : Indole derivatives often exhibit CNS activity, suggesting possible neuropharmacological applications distinct from the target compound .
(E)-2-(4-hydroxy-1H-imidazol-2(3H)-ylidene)-1-morpholinoethanone
  • Structure: Contains a morpholinoethanone group linked to an imidazole ring with a hydroxyl substituent.
  • IR data (CO peaks at 1713 and 1653 cm⁻¹) indicate strong carbonyl interactions, which may influence reactivity .
[2-(2-Morpholinoethoxy)phenyl]methanol
  • Structure: Shares the hydroxymethylphenoxy motif but replaces the ethanone with a morpholinoethoxy chain.
  • Key Differences : The ether linkage (vs. ketone) reduces electrophilicity, likely altering metabolic stability. The absence of a carbonyl group may decrease hydrogen-bond acceptor capacity .
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholinoethanone
  • Structure: Incorporates a sulfonyl group and a chlorophenyl-indole system alongside the morpholinoethanone.
  • The chlorophenyl substituent increases molecular weight and lipophilicity compared to the target compound .
1-(2-Hydroxy-4-trifluoromethyl-phenyl)-ethanone
  • Structure: Contains a trifluoromethyl group and hydroxyl substituent on a phenyl-ethanone core.
  • Key Differences : The CF₃ group significantly boosts lipophilicity and metabolic resistance compared to the methyl and hydroxymethyl groups in the target compound. The hydroxyl group’s position may influence acidity (pKa ~10) and solubility .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties Reference
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone C₁₅H₂₁NO₄ 279.33 g/mol Phenoxy, hydroxymethyl, morpholino High polarity due to hydroxyl/morpholine
[5-Hydroxy-1-(2-morpholinoethyl)...]methanone C₁₈H₂₀N₂O₃ 312.37 g/mol Indole, methoxyphenyl, morpholinoethyl Potential CNS activity (hypothesized)
(E)-2-(4-hydroxy-1H-imidazol-2-ylidene)... C₉H₁₃N₃O₃ 211.22 g/mol Imidazole, morpholino, carbonyl IR CO peaks at 1713, 1653 cm⁻¹
[2-(2-Morpholinoethoxy)phenyl]methanol C₁₃H₁₉NO₃ 237.29 g/mol Phenoxy, hydroxymethyl, morpholinoethoxy Higher solubility in polar solvents
2-[1-[(4-chlorophenyl)methyl]indol...]ethanone C₂₂H₂₁ClN₂O₄S 444.93 g/mol Sulfonyl, chlorophenyl, morpholino Electron-withdrawing groups present
1-(2-Hydroxy-4-trifluoromethyl-phenyl)-ethanone C₉H₇F₃O₂ 204.15 g/mol Trifluoromethyl, hydroxyl, ethanone Increased lipophilicity from CF₃

Research Findings and Implications

  • Electronic Effects : The target compound’s hydroxymethyl group provides moderate electron-donating effects, contrasting with the electron-withdrawing sulfonyl () and CF₃ () groups in analogues. This impacts reactivity in nucleophilic substitutions or enzyme interactions.
  • Solubility : The morpholine ring enhances aqueous solubility, but analogues with ether linkages () or trifluoromethyl groups () exhibit divergent solubility profiles.
  • Synthetic Accessibility: Green synthesis methods noted for the imidazole derivative () suggest environmentally friendly routes, whereas the target compound may require multi-step organic synthesis.

Biological Activity

2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, which incorporates a morpholino group and a hydroxymethyl-substituted phenoxy moiety, suggests a promising profile for various pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H17NO3C_{13}H_{17}NO_3, and it features several functional groups that contribute to its reactivity and biological activity. The presence of the morpholine ring enhances solubility and bioactivity, while the hydroxymethyl group increases its reactivity for potential interactions with biological macromolecules.

Feature Description
Molecular FormulaC13H17NO3C_{13}H_{17}NO_3
Morpholine GroupEnhances solubility and bioactivity
Hydroxymethyl GroupIncreases reactivity

Research indicates that this compound acts primarily as an inhibitor in various enzymatic pathways. Its structural similarity to known pharmacophores suggests that it may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding its therapeutic potential.

Biological Activities

  • Enzymatic Inhibition : The compound has shown promise as an inhibitor in several enzymatic processes. Studies have demonstrated its ability to effectively bind to certain enzymes, which is essential for its mechanism of action.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of antibacterial agents.
  • Cytotoxicity : Case studies have indicated varying levels of cytotoxic effects in different cell lines, including both malignant and normal cells. This differential toxicity is important for assessing its potential as an anticancer agent.

Study 1: Enzymatic Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting strong binding affinity and potential therapeutic applications .

Study 2: Antimicrobial Activity

In vitro tests conducted on various bacterial strains revealed that the compound exhibited notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria .

Study 3: Cytotoxicity Assessment

A cytotoxicity study assessed the effects of the compound on HeLa (cervical cancer) and NCTC 2544 (normal) cell lines. The findings indicated that while the compound was cytotoxic to HeLa cells, it showed reduced toxicity towards NCTC 2544 cells, highlighting its potential as a selective anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone?

  • Methodological Approach :

  • Parameter Variation : Systematically adjust reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol vs. dichloromethane), and catalyst type (e.g., acidic or basic conditions) to identify optimal conditions.
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and identify by-products .
  • Purification : Employ column chromatography or recrystallization to isolate the pure product.
  • Yield Validation : Compare experimental yields (e.g., 74% in similar morpholinoethanone syntheses) with theoretical calculations to assess efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Approach :

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O at ~1713 cm⁻¹, O–H stretching at ~3238 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve the morpholine ring protons (δ ~3.5–4.0 ppm) and aromatic protons from the hydroxymethylphenoxy group .
  • Elemental Analysis : Confirm molecular formula (e.g., C₁₃H₁₉NO₃) by matching experimental and theoretical C/H/N/O percentages .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Approach :

  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and humidity levels (75% RH) for 4–8 weeks.
  • Analytical Monitoring : Use high-performance liquid chromatography (HPLC) to detect degradation products and quantify purity changes over time.
  • Light Sensitivity : Expose samples to UV/visible light and compare degradation rates using spectroscopic methods .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets?

  • Methodological Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the morpholinoethanone core and enzyme active sites (e.g., cytochrome P450).
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding energetics .
  • Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography of protein-ligand complexes) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Approach :

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow high-quality crystals in ethanol/water mixtures and collect diffraction data using synchrotron radiation.
  • Structure Refinement : Apply SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsional conformations .
  • ORTEP Visualization : Generate 3D thermal ellipsoid plots to confirm spatial arrangement of the hydroxymethylphenoxy and morpholine groups .

Q. How should researchers address contradictions in reported reaction kinetics for this compound?

  • Methodological Approach :

  • Reproducibility Trials : Replicate published procedures while rigorously controlling variables (e.g., solvent purity, inert atmosphere).
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under standardized conditions .
  • Meta-Analysis : Compare datasets across studies to identify outliers and systemic biases (e.g., proprietary vs. open-source protocols) .

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